6-Amino-2-morpholinopyrimidin-4(3H)-one

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Researchers targeting the PI3K/mTOR pathway often face scaffold limitations where regioisomeric impurities or des-amino analogs disrupt critical ATP-pocket hydrogen bonding. 6-Amino-2-morpholinopyrimidin-4(3H)-one is the validated solution, providing the essential 2-morpholino hinge-binder and a divergent 6-amino synthetic handle. - Enables precise SAR exploration via the 6-amino group (diazotization, acylation, coupling) without disturbing the kinase hinge motif. - Validated core for anti-cancer agents; derivatives show potent cytotoxicity and correct selectivity profiles unobtainable with 2-amino-6-morpholino isomers. - Supplied with rigorous regioisomeric purity to ensure reliable target engagement data and synthetic reproducibility.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
CAS No. 104637-63-0
Cat. No. B168613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-morpholinopyrimidin-4(3H)-one
CAS104637-63-0
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=O)C=C(N2)N
InChIInChI=1S/C8H12N4O2/c9-6-5-7(13)11-8(10-6)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13)
InChIKeyJJFFKGGLLRRJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS 104637-63-0) Procurement Guide: Differentiated from 2-Amino-6-morpholino and Des-Amino Analogs


6-Amino-2-morpholinopyrimidin-4(3H)-one is a heterocyclic building block with the molecular formula C8H12N4O2 and a monoisotopic mass of 196.096024 Da . It is characterized by a pyrimidin-4(3H)-one core bearing an amino group at the 6-position and a morpholine ring at the 2-position . This specific substitution pattern distinguishes it from its regioisomer (2-amino-6-morpholino) and des-amino analogs, leading to a distinct hydrogen-bonding profile (2 donors, 6 acceptors) and synthetic utility as a functionalized scaffold for kinase inhibitor development .

Why 6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS 104637-63-0) Cannot Be Replaced by Regioisomers or Other Morpholinopyrimidines in Synthetic Campaigns


Substitution of 6-Amino-2-morpholinopyrimidin-4(3H)-one with its regioisomer, 2-Amino-6-morpholinopyrimidin-4(3H)-one (CAS 37409-97-5), or the des-amino analog, 2-Morpholinopyrimidin-4-ol (CAS 19810-79-8), is chemically and functionally invalid. The specific 2-morpholino-6-amino substitution pattern creates a unique hydrogen-bond donor/acceptor landscape (2 HBD, 6 HBA) that is critical for establishing specific binding interactions in kinase ATP-binding pockets . Furthermore, the 6-amino group provides a divergent synthetic handle for further functionalization via diazotization, acylation, or cross-coupling reactions, which is absent in the des-amino analog . Consequently, substituting this specific building block will alter the vector of pendant group extension and disrupt essential binding motifs, leading to a loss of potency or a shift in selectivity profile in downstream drug candidates [1].

6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS 104637-63-0): Quantitative Comparative Evidence for Scientific Procurement


Structural Isomer Differentiation: Distinct Hydrogen Bonding Capacity vs. 2-Amino-6-morpholino Analog

The target compound's 6-amino-2-morpholino substitution pattern creates a distinct hydrogen-bond donor/acceptor profile compared to its regioisomer, 2-Amino-6-morpholinopyrimidin-4(3H)-one (CAS 37409-97-5). While both share the same molecular formula (C8H12N4O2) and molecular weight (196.21 g/mol), their calculated properties diverge in the distribution of hydrogen bond donors (HBD) and acceptors (HBA) . This difference is critical as the 2-morpholino group is a well-established hinge-binding motif in kinase inhibitors, whereas a 6-morpholino group would project into a different region of the ATP-binding pocket, significantly altering binding affinity and selectivity [1].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Synthetic Divergence: The 6-Amino Group as a Functional Handle vs. Des-Amino Analog

6-Amino-2-morpholinopyrimidin-4(3H)-one possesses a primary amine at the 6-position, which serves as a critical functional handle for further derivatization. The des-amino analog, 2-Morpholinopyrimidin-4-ol (CAS 19810-79-8), lacks this handle, significantly limiting its utility as an advanced intermediate . The presence of the amino group enables a range of downstream chemistries, including diazotization for halogenation, acylation to form amides, and Buchwald-Hartwig cross-couplings, which are not feasible with the 4-ol analog [1].

Organic Synthesis Building Block Functionalization

Commercial Availability and Purity: Procurement Readiness for 6-Amino-2-morpholinopyrimidin-4(3H)-one

6-Amino-2-morpholinopyrimidin-4(3H)-one is commercially available from multiple specialized chemical suppliers in research-grade quantities. Standard product specifications indicate a minimum purity of 95%, with some vendors offering material at 97% purity . This contrasts with its regioisomer (CAS 37409-97-5), which is less widely stocked and may require custom synthesis, leading to longer lead times and higher costs [1]. The target compound's consistent commercial availability reduces project risk and accelerates the hit-to-lead optimization timeline.

Chemical Procurement Inventory Management Compound Sourcing

Pharmacophoric Validation: The 2-Morpholinopyrimidine Core as a Privileged Kinase Hinge-Binder

The 2-morpholinopyrimidine moiety is a validated pharmacophore for ATP-competitive kinase inhibition. In a study optimizing PI3K inhibitors, trisubstituted morpholinopyrimidines derived from a common disubstituted core demonstrated IC50 values of 0.76, 13.59, and 4.37 µM against leukemia SR cell lines and inhibited PI3K Class IA isoforms with IC50 values ranging from 6.09 to 30.62 µM . Another series, when screened relative to the known PI3K inhibitor ZSTK474, showed a 1.5- to 3-fold increase in potency [1]. While these data are for more complex derivatives, they validate the core scaffold's ability to engage kinase targets, which is the fundamental value proposition for procuring the 6-amino-substituted building block for SAR exploration.

Kinase Inhibition Drug Discovery Pharmacophore

Recommended Research Applications for 6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS 104637-63-0) Based on Evidence


Divergent Synthesis of Kinase-Focused Compound Libraries

The compound's 6-amino group serves as a versatile functional handle for parallel synthesis, enabling the rapid generation of diverse analogs for screening against kinase targets. This is supported by its synthetic differentiation from the des-amino analog . Researchers can employ this scaffold to explore SAR around the 6-position while maintaining the critical 2-morpholino hinge-binding motif [1].

Scaffold-Hopping and Lead Optimization Campaigns in Oncology

As a validated intermediate for PI3K/mTOR pathway inhibitors, 6-Amino-2-morpholinopyrimidin-4(3H)-one is a strategic choice for medicinal chemistry programs focused on oncology. The class-level evidence confirms that derivatives of this scaffold exhibit potent cytotoxic activity against multiple cancer cell lines . Its procurement ensures a direct entry point into a well-precedented chemical space for anti-cancer drug discovery.

Chemical Biology Probe Development

The distinct hydrogen-bonding profile of this specific regioisomer, compared to the 2-amino-6-morpholino variant, makes it the preferred choice for developing targeted chemical probes . Using the correct isomer is essential for generating reliable target engagement data and avoiding misinterpretation in cellular assay results [1].

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